molecular formula C13H15ClN2O3S B2762591 (5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 109401-52-7

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No. B2762591
CAS RN: 109401-52-7
M. Wt: 314.78
InChI Key: LEDGHOKSFJGTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O3S and its molecular weight is 314.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A series of derivatives, including the 5-(4-methoxybenzylidene)thiazolidine-2,4-dione, were synthesized and showed significant inhibitory activities against pathogenic strains of bacteria and fungi. Some derivatives displayed better activities than reference drugs against certain bacterial strains and demonstrated good antifungal activity against Candida albicans. This suggests potential applications in treating bacterial and fungal infections (Stana et al., 2014).

Antidiabetic Agents

Compounds related to "(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride" have been evaluated for their hypoglycemic and hypolipidemic activities. The structure-activity relationship study indicated the essential nature of the 5-(4-oxybenzyl) moiety for substantial activity, highlighting the potential for antidiabetic drug development (Sohda et al., 1982).

Anticancer Activity

Novel series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds demonstrated higher activity against HepG2 and MCF-7 cancer cell lines than standard drugs, suggesting their potential as anticancer agents (El-Adl et al., 2020).

Corrosion Inhibition

The compound and its analogs have been investigated as corrosion inhibitors for carbon steel in acidic solutions. Experimental and theoretical studies indicated significant enhancement in corrosion resistance, suggesting their application in protecting metals from corrosion (Chaouiki et al., 2022).

properties

IUPAC Name

(5E)-3-(2-aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S.ClH/c1-18-10-4-2-9(3-5-10)8-11-12(16)15(7-6-14)13(17)19-11;/h2-5,8H,6-7,14H2,1H3;1H/b11-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDGHOKSFJGTLU-YGCVIUNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

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